Intermediate Use in mGluR5 PAM Pharmacophore Construction (Patent-Validated Route)
The compound is the direct synthetic precursor to the 5-(prop-1-yn-1-yl)picolinamide pharmacophore claimed in WO2013049255A1 for mGluR5 positive allosteric modulation [1]. In the patented route, methyl 5-(prop-1-yn-1-yl)picolinate is hydrolyzed to the corresponding acid and subsequently coupled to amines to generate the final picolinamide drug candidates . This specific role is not replicable by the 5-bromo or 5-ethynyl analogs, which either lack the alkyne entirely or introduce a terminal alkyne with different electronic requirements. Quantitative comparative data on the yield of this specific amidation step is not publicly available; however, the patented selection of the internal alkyne methyl ester over alternative intermediates across an extensive medicinal chemistry campaign constitutes class-level inference of its critical role.
| Evidence Dimension | Synthetic route specificity |
|---|---|
| Target Compound Data | Methyl ester internal alkyne; direct hydrolysis to acid followed by standard amide coupling |
| Comparator Or Baseline | Methyl 5-ethynylpicolinate (would yield terminal alkyne picolinamide); Methyl 5-bromopicolinate (requires prior Sonogashira coupling to install alkyne) |
| Quantified Difference | Route published in patent family; no comparative yield data available publicly |
| Conditions | Patent-published synthetic methodology (Stille coupling, hydrolysis, amidation) |
Why This Matters
For procurement teams, this establishes the compound as the 'on-path' intermediate for reproducing or exploring the Vanderbilt mGluR5 PAM chemotype, avoiding the need to design an alternative route.
- [1] Vanderbilt University. WO2013049255A1 – Substituted 5-(prop-1-yn-1-yl)picolinamide analogs as allosteric modulators of mGluR5 receptors. Published: 2013-04-04. View Source
